molecular formula C11H10ClNO B038926 3,5-Dimethyl-1H-indole-2-carbonyl chloride CAS No. 120608-02-8

3,5-Dimethyl-1H-indole-2-carbonyl chloride

Cat. No. B038926
CAS RN: 120608-02-8
M. Wt: 207.65 g/mol
InChI Key: PPCOJJGHEWTFAX-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-1H-indole-2-carbonyl chloride” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

Indole derivatives are synthesized using various methods . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, the future direction could involve the development of new synthesis methods and the exploration of the therapeutic potential of “3,5-Dimethyl-1H-indole-2-carbonyl chloride” and similar compounds.

properties

IUPAC Name

3,5-dimethyl-1H-indole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-6-3-4-9-8(5-6)7(2)10(13-9)11(12)14/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCOJJGHEWTFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557895
Record name 3,5-Dimethyl-1H-indole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120608-02-8
Record name 3,5-Dimethyl-1H-indole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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